molecular formula C16H16N4O5S B11051744 N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11051744
M. Wt: 376.4 g/mol
InChI Key: ANRZTJBYGCYZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-DIMETHOXYPHENYL)-2-{[5-(5-METHYL-3-ISOXAZOLYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, an isoxazolyl group, and an oxadiazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-{[5-(5-METHYL-3-ISOXAZOLYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl and isoxazolyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazolyl group, potentially converting it into different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or isoxazolyl rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound’s interactions with various biomolecules are of interest. It may serve as a probe for studying enzyme mechanisms or as a potential lead compound for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Its ability to interact with specific molecular targets could make it a candidate for developing new pharmaceuticals.

Industry: In industrial applications, the compound’s stability and reactivity are leveraged for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,5-DIMETHOXYPHENYL)-2-{[5-(5-METHYL-3-ISOXAZOLYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C16H16N4O5S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H16N4O5S/c1-9-4-13(20-25-9)15-18-19-16(24-15)26-8-14(21)17-10-5-11(22-2)7-12(6-10)23-3/h4-7H,8H2,1-3H3,(H,17,21)

InChI Key

ANRZTJBYGCYZAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.